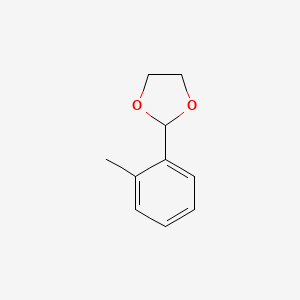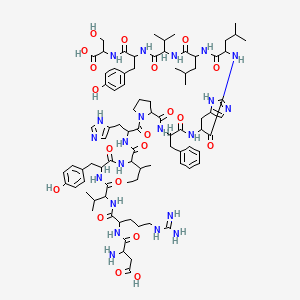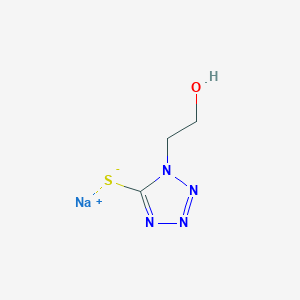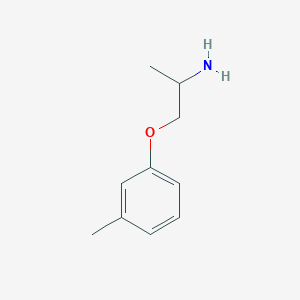
2-(2-Methylphenyl)-1,3-dioxolane
Übersicht
Beschreibung
“2-(2-Methylphenyl)-1,3-dioxolane” is likely a complex organic compound. It seems to contain a dioxolane group, which is a type of acetal, and a methylphenyl group, which is a phenyl group with a methyl substituent .
Molecular Structure Analysis
The molecular structure of “2-(2-Methylphenyl)-1,3-dioxolane” would likely consist of a 1,3-dioxolane ring attached to a 2-Methylphenyl group . The exact structure would depend on the specific arrangement and bonding of these groups.Chemical Reactions Analysis
The chemical reactions involving “2-(2-Methylphenyl)-1,3-dioxolane” would depend on its specific structure and the conditions under which the reactions occur .Physical And Chemical Properties Analysis
The physical and chemical properties of “2-(2-Methylphenyl)-1,3-dioxolane” would depend on its specific structure. These could include properties such as molecular weight, density, melting point, boiling point, and solubility .Wissenschaftliche Forschungsanwendungen
Polymer Synthesis and Characterization
A study by Coskun et al. (1998) focused on the synthesis and characterization of poly[(2-phenyl-1,3-dioxolane-4-yl)methyl methacrylate], a polymer derived from 2-phenyl-1,3-dioxolane. They utilized techniques like Fourier transform infra-red (FTIR) and nuclear magnetic resonance (NMR) spectroscopies for characterizing the polymer and investigated its thermal degradation using thermogravimetric analysis and FTIR (Coskun et al., 1998).
Catalysis in Suzuki Reactions
Bei et al. (1999) explored the use of a P,O-ligand derived from 2-(2'-dicyclohexylphosphinophenyl)-2-methyl-1,3-dioxolane in palladium/ligand-catalyzed Suzuki reactions. Their research found that this ligand, in combination with palladium, effectively catalyzed Suzuki reactions involving a variety of arylboronic acids and aryl chlorides (Bei et al., 1999).
Controlled Polymerization and Degradability
Delplace et al. (2015) utilized 2-methylene-4-phenyl-1,3-dioxolane as a controlling comonomer in the polymerization of oligo(ethylene glycol) methyl ether methacrylate. They achieved tunable degradability in the resulting copolymers, demonstrating the potential of 1,3-dioxolane derivatives in creating degradable polymers (Delplace et al., 2015).
Synthesis of Useful Compounds
Petroski (2002) described the efficient synthesis of 2-methyl-1,3-dioxolane-2-ethanol and its derivatives from 4-hydroxy-2-butanone, highlighting the utility of 1,3-dioxolane compounds in synthesizing important chemical intermediates (Petroski, 2002).
Electrolyte Stabilization in Batteries
Goldman et al. (1989) investigated the stabilization of LiAsF6/1,3-dioxolane electrolytes for use in rechargeable lithium batteries. They found that adding 2-methylfuran to these electrolytes improved their stability, demonstrating an application in battery technology (Goldman et al., 1989).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-(2-methylphenyl)-1,3-dioxolane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O2/c1-8-4-2-3-5-9(8)10-11-6-7-12-10/h2-5,10H,6-7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBJSDDLCKLEMTR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2OCCO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![Acetamide, N-[4-[2-chloro-4-(trifluoromethyl)phenoxy]-2-ethoxyphenyl]-](/img/structure/B3276587.png)



![1-[(1-Aminopropan-2-YL)oxy]-2-methoxybenzene](/img/structure/B3276621.png)
![[(1-Aminobutan-2-yl)oxy]benzene](/img/structure/B3276627.png)
